Dodecanoic acid, 3-hydroxypropyl ester

Description

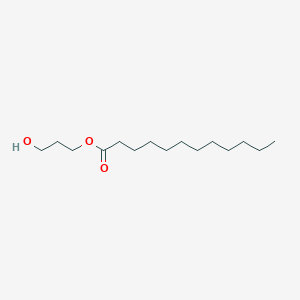

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h16H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYRIYSTCBFCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064947 | |

| Record name | Dodecanoic acid, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-22-2 | |

| Record name | 3-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atlas G 917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 3-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPROPYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O98IIW5ISG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Characterization Techniques for Dodecanoic Acid, 3 Hydroxypropyl Ester Research

Chromatographic Separations and Method Development

Chromatography is indispensable for the separation and quantification of dodecanoic acid, 3-hydroxypropyl ester from complex matrices. The choice of technique often depends on the specific analytical goal, such as routine analysis, high-throughput screening, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid esters due to its high sensitivity and ability to provide structural confirmation. nih.gov For the analysis of monoacylglycerols like this compound, derivatization is often necessary to increase volatility and improve chromatographic behavior. researchgate.net A common derivatization method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. fao.orgunit.no

The analysis of TMS-derivatized monoacylglycerols by GC-MS allows for the differentiation of positional isomers. fao.orgnih.gov For instance, 1-monoacylglycerols (α-MAGs) and 2-monoacylglycerols (β-MAGs) exhibit distinct fragmentation patterns in their mass spectra. nih.gov The mass spectrum of a 1-MAG TMS derivative is typically characterized by a unique base peak at [M-103]⁺, corresponding to the loss of a methylene(trimethylsilyl)oxonium ion. fao.orgunit.nonih.gov In contrast, 2-MAG TMS derivatives show a characteristic fragment ion at m/z 218. fao.orgunit.nonih.gov These unique fragmentation patterns enable the reliable identification and semi-quantitative determination of each isomer in a mixture. fao.orgunit.no

Method development in GC-MS for ester analysis involves optimizing several parameters, including the choice of capillary column, temperature programming, and mass spectrometer settings. nih.govuib.no Columns with different polarities, such as BPX70 or DB-23, are commonly used for the separation of fatty acid methyl esters (FAMEs) and can be adapted for monoacylglycerol analysis. uib.no The temperature gradient is carefully controlled to ensure adequate separation of closely eluting compounds. nih.gov Single-ion monitoring (SIM) mode can be employed to enhance sensitivity for trace-level analysis. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5, DB-225, BPX70) uib.no |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 220°C nih.gov |

| Temperature Program | Initial hold at 70°C, ramp to 170°C, slower ramp to 175°C, final ramp to 220°C nih.gov |

| Detector | Mass Spectrometer (operated in EI mode) nih.gov |

| Derivatization | Trimethylsilylation (e.g., using BSTFA:TMCS) fao.orgunit.no |

This table presents a generalized set of parameters; specific conditions may vary based on the instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development for Fatty Esters

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of fatty acid esters, offering several advantages over GC, including the ability to analyze non-volatile and thermally labile compounds without derivatization. edpsciences.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds. nih.govthermofisher.com

For this compound, RP-HPLC methods typically employ a C18 or C8 column. thermofisher.comsielc.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. nih.govsielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape for free fatty acids, and formic acid is preferred for mass spectrometry (MS) compatibility. sielc.com Detection is often achieved using a UV detector, especially for derivatives that contain a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). researchgate.netcsus.edu

The development of an HPLC method involves the optimization of mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.netscielo.br Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures of fatty acid esters with varying chain lengths and degrees of unsaturation. scielo.braocs.org For instance, a gradient of methanol (B129727) and a 2-propanol-hexane mixture has been used to separate triacylglycerides, diacylglycerides, and monoacylglycerides. scielo.br

Table 2: Example HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detector | MS-compatible (with formic acid instead of phosphoric acid) sielc.com |

This table is based on a published method and can be adapted for specific applications. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. nih.gov This makes UPLC particularly suitable for high-throughput screening and rapid quality control of fatty acid esters.

UPLC methods for the analysis of compounds like this compound often use C8 or C18 columns with sub-2 µm particles. nih.gov The mobile phases are similar to those used in HPLC, typically consisting of acetonitrile and water mixtures with additives like ammonium (B1175870) acetate (B1210297) and formic acid for MS compatibility. nih.gov The use of smaller particle columns allows for higher flow rates without sacrificing separation efficiency, leading to run times that can be less than 1.5 minutes for some fatty acid ester derivatives. nih.gov

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the profiling of fatty acids. nih.govnih.gov This technique has been shown to be more sensitive than GC-FID, capable of detecting a greater number of fatty acids, including very-long-chain and odd-chain fatty acids. nih.gov

Preparative Chromatography for Compound Isolation

Preparative chromatography is used for the isolation and purification of larger quantities of a specific compound, such as this compound, from a mixture. sielc.com The principles are the same as analytical chromatography, but the scale is larger, employing wider columns and higher flow rates.

Both preparative HPLC and GC can be used for this purpose. In preparative HPLC, a reverse-phase column is often used, and the method is scalable from an analytical HPLC method. nih.govsielc.com The collected fractions containing the purified compound can then be used for further structural elucidation or biological testing. Argentation chromatography, which separates compounds based on their degree of unsaturation, can be used as a preliminary purification step before preparative RP-HPLC. nih.gov

Spectroscopic Elucidation and Structural Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of an ester like this compound is characterized by several key absorption bands. spectroscopyonline.com

A strong, prominent peak is observed in the carbonyl stretching region, typically between 1700 and 1800 cm⁻¹. pjoes.com For saturated esters, this C=O stretching vibration is usually found around 1740 cm⁻¹. spectra-analysis.com The spectrum also shows strong C-O stretching bands in the region of 1000-1300 cm⁻¹. spectroscopyonline.com Additionally, the presence of a hydroxyl group (-OH) in this compound would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹.

FTIR analysis can be used to monitor the synthesis of esters and to confirm the conversion of carboxylic acids to esters. researchgate.net The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O and C-O stretches indicate a successful esterification reaction. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3200-3600 | Broad stretching vibration |

| C-H (alkyl) | ~2850-2960 | Stretching vibrations |

| C=O (ester) | ~1740 | Strong carbonyl stretching vibration spectra-analysis.com |

| C-O (ester) | ~1000-1300 | Stretching vibrations spectroscopyonline.com |

This table provides typical ranges for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the determination of the precise elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (molecular formula: C₁₅H₃₀O₃), the exact mass provides a fundamental confirmation of its identity.

Soft ionization techniques, such as electrospray ionization (ESI), are typically employed to generate intact molecular ions with minimal fragmentation. ucdavis.edu These ions are often observed as adducts, where the parent molecule is associated with a small cation or anion. acdlabs.com Accurate mass measurements of these adducts further validate the compound's elemental formula.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 259.2268 |

| [M+Na]⁺ | 281.2087 |

| [M+K]⁺ | 297.1826 |

| [M+NH₄]⁺ | 276.2533 |

| [M-H]⁻ | 257.2122 |

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the molecular ion. While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of long-chain fatty acid esters and alcohols. Key fragmentation pathways would likely include:

Cleavage of the ester bond: This is a characteristic fragmentation for esters, which could lead to the formation of ions corresponding to the dodecanoyl cation (C₁₂H₂₃O⁺) or the protonated 1,3-propanediol (B51772) moiety.

Loss of water: The presence of the hydroxyl group facilitates the neutral loss of a water molecule (H₂O) from the parent ion.

Alkyl chain fragmentation: The long dodecanoate (B1226587) chain can undergo successive losses of methylene (B1212753) (-CH₂) units, producing a characteristic pattern of ions separated by 14 Da.

These fragmentation patterns provide a structural fingerprint, enabling researchers to confirm the connectivity of the dodecanoate and 3-hydroxypropyl moieties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum gives detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the acyl chain and the hydroxypropyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to oxygen atoms appearing further downfield. orgchemboulder.comorgchemboulder.comnih.gov

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃- (acyl chain) | ~0.88 | Triplet | 3H |

| -(CH₂)₉- (acyl chain) | ~1.26 | Multiplet | 18H |

| -CH₂-C=O (acyl chain) | ~2.30 | Triplet | 2H |

| -O-CH₂-CH₂-CH₂-OH | ~4.20 | Triplet | 2H |

| -O-CH₂-CH₂-CH₂-OH | ~1.90 | Quintet | 2H |

| -CH₂-OH | ~3.70 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. ucl.ac.uk It is particularly useful for identifying the carbonyl carbon of the ester and the carbons bonded to oxygen atoms, which are significantly deshielded and appear at higher chemical shifts. nih.govresearchgate.netresearchgate.net

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | ~174 |

| -O-CH₂- (propyl chain) | ~63 |

| -CH₂-OH (propyl chain) | ~60 |

| -CH₂- (propyl chain, middle) | ~30 |

| -CH₂-C=O (acyl chain) | ~34 |

| -(CH₂)₉- (acyl chain) | ~22-32 |

| CH₃- (acyl chain) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. bmrb.iohmdb.canih.govchemicalbook.comnist.govwiredchemist.comresearchgate.net

Purity Assessment and Isomer Resolution Strategies for this compound

Ensuring the chemical purity and isomeric integrity of this compound is critical for accurate research outcomes. Chromatographic techniques are the primary methods employed for both assessing purity and resolving potential isomers. walshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a highly effective method for analyzing the purity of this compound. sielc.com Analytical methods often utilize C18 or other specialized reverse-phase columns. sielc.com A typical mobile phase consists of a gradient mixture of acetonitrile and water, often with an acid modifier like formic acid to ensure compatibility with mass spectrometry detectors. sielc.comresearchgate.netiaea.org This setup allows for the separation of the main compound from non-polar and polar impurities, such as unreacted dodecanoic acid or 1,3-propanediol. researchgate.netcerealsgrains.orgedpsciences.orgscielo.br

A key challenge in the analysis is the resolution of positional isomers, which may be formed during synthesis. For instance, Dodecanoic acid, 2-hydroxypropyl ester is a potential isomeric impurity. While these isomers have the same mass, their different structures result in distinct polarities and spatial arrangements, allowing them to be separated chromatographically. researchgate.netchromforum.org Techniques like HPLC and Gas Chromatography (GC) can effectively separate such isomers based on their differential interactions with the stationary phase, leading to different retention times. scielo.brmolnar-institute.comnih.gov The high efficiency of modern chromatographic columns is essential for achieving the baseline separation required for accurate quantification of isomeric purity. walshmedicalmedia.com

Mechanistic Investigations of Dodecanoic Acid, 3 Hydroxypropyl Ester in Biological Systems in Vitro and Non Human Models

Antimicrobial Activity Mechanisms

Dodecanoic acid, 3-hydroxypropyl ester has been identified as a component of extracts that show general antimicrobial effects. However, comprehensive studies focusing on the isolated compound's specific mechanisms of action against bacteria and fungi are not extensively documented in current literature.

Antibacterial Mechanisms of Action (e.g., membrane disruption, metabolic pathway interference)

The antimicrobial activity of related fatty acids and their esters often involves disruption of the bacterial cell membrane. nih.govnih.gov These hydrophobic molecules can insert into the lipid bilayer, altering its fluidity and permeability, which can lead to leakage of cellular contents and ultimately, cell death. nih.gov While it is hypothesized that this compound may act similarly, direct experimental evidence for this mechanism is currently lacking.

Antifungal Activity and Mode of Action Studies

This compound has been detected as a secondary metabolite in the endophytic fungus Paecilomyces sp. nih.gov Extracts from this fungus have demonstrated antifungal activity against the plant pathogen Rhizoctonia solani. nih.gov Despite this association, studies focusing specifically on the antifungal potency and mode of action of the isolated this compound are yet to be published. The parent compound, dodecanoic acid, is known to possess antifungal activity, but the mechanisms of the ester derivative remain an area for future investigation. researchgate.netnih.gov

Biofilm Formation Inhibition Mechanisms and Reduction of Extracellular Polymeric Substances

There is currently a lack of specific research into the effects of this compound on bacterial biofilm formation and the production of extracellular polymeric substances (EPS). Biofilms are complex communities of microorganisms encased in a self-produced matrix of EPS, which protects them from antimicrobial agents and environmental stress. nih.govfrontiersin.org The EPS matrix is a key target for anti-biofilm strategies. nih.govmdpi.com While various natural compounds, including other fatty acid derivatives, have been investigated for their ability to inhibit biofilm formation, dedicated studies to evaluate the efficacy and mechanisms of this compound in this context have not been found in the scientific literature. nih.govmdpi.com

Enzymatic Interaction and Inhibition Kinetics

The interaction of this compound with specific enzymes is a critical area for understanding its potential biological activities. However, research in this specific domain is sparse.

Investigation of Enzyme-Ligand Binding and Inhibitory Potency

Direct experimental data, including binding affinities (such as Kd or Ki values) and kinetic parameters for the interaction between this compound and specific enzymes, are not available in the current body of scientific literature. Characterizing these interactions is essential to determine if the compound acts as an enzyme inhibitor, activator, or substrate, which would clarify its potential therapeutic or industrial applications. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such studies involve synthesizing and testing analogues of a lead compound to identify the key functional groups responsible for its effects. Currently, there are no published SAR studies focused on this compound and its role in enzyme modulation. Future research in this area would be necessary to optimize its structure for any potential enzyme-targeting applications.

Antioxidant Mechanistic Pathways (In Vitro)

Direct in vitro studies detailing the specific antioxidant mechanistic pathways of this compound are not available in the current scientific literature. However, research on its constituent acid, dodecanoic acid, has shown some antioxidant capabilities. The antioxidant activity of dodecanoic acid has been explored through various assays. researchgate.net

One common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. Another method is the ferric reducing antioxidant power (FRAP) assay, which assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net The phosphomolybdenum assay is another method used to determine total antioxidant capacity. researchgate.net

While specific data for the 3-hydroxypropyl ester is lacking, the antioxidant activity of dodecanoic acid itself has been reported. For instance, extracts containing dodecanoic acid have been shown to possess antioxidant properties in various in vitro models. researchgate.net These findings suggest that the fatty acid moiety of this compound could potentially contribute to antioxidant effects, though this remains to be experimentally verified for the ester form.

Table 1: In Vitro Antioxidant Activity of Dodecanoic Acid (Lauric Acid)

| Assay | Finding | Reference |

| Phosphomolybdenum Assay | Dodecanoic acid-containing extracts demonstrated total antioxidant activity. | researchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Extracts with dodecanoic acid showed the ability to reduce ferric iron, indicating electron-donating capability. | researchgate.net |

| Anti-lipid Peroxidation | Dodecanoic acid has been investigated for its ability to inhibit lipid peroxidation. | researchgate.net |

It is important to note that these findings pertain to dodecanoic acid and not its 3-hydroxypropyl ester. The esterification process could alter the chemical properties and, consequently, the antioxidant activity of the molecule. Further research is required to elucidate the specific in vitro antioxidant mechanisms of this compound.

Mechanisms of Interaction with Cellular Components (Non-Human)

There is a significant gap in the scientific literature regarding the specific mechanisms of interaction between this compound and cellular components in non-human models. However, general principles of how fatty acid esters interact with cells can be considered.

Fatty acids and their esters are known to incorporate into cellular membranes, which can affect membrane fluidity, permeability, and the function of membrane-bound proteins. The lipophilic nature of the dodecanoate (B1226587) chain would facilitate its insertion into the lipid bilayer of cell membranes. The presence of the 3-hydroxypropyl group could influence the orientation and interaction of the molecule within the membrane.

Furthermore, fatty acid esters can be metabolized by cellular enzymes, such as esterases, to release the constituent fatty acid and alcohol. In this case, this compound would be hydrolyzed to dodecanoic acid and 1,3-propanediol (B51772). Dodecanoic acid can then enter various metabolic pathways, including beta-oxidation for energy production, or be used for the synthesis of other lipids.

The interactions of fatty acids with cellular signaling pathways are also an area of active research. Fatty acids can act as signaling molecules themselves or be precursors to signaling molecules. They can also modulate the activity of transcription factors, thereby influencing gene expression. Whether this compound or its metabolites have such effects is currently unknown and warrants investigation.

Computational Chemistry and in Silico Modeling of Dodecanoic Acid, 3 Hydroxypropyl Ester

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a fatty acid ester, might interact with a biological target, typically a protein.

Prediction of Binding Sites and Modes with Target Proteins

For a molecule like dodecanoic acid, 3-hydroxypropyl ester, molecular docking simulations would be employed to identify potential binding sites on various protein targets. In silico studies on similar molecules, such as lauric acid, have explored their interactions with proteins involved in metabolic pathways. For instance, lauric acid has been docked with targets like HMG-CoA reductase and cholesterol esterase to investigate its potential effects on cholesterol metabolism. nih.gov Similarly, other fatty acid esters have been docked with targets like lanosterol (B1674476) 14α-demethylase to assess their antifungal potential. mdpi.com

A hypothetical docking study of this compound would involve preparing a 3D model of the molecule and docking it against a library of known protein structures. The results would be scored based on the predicted binding affinity, providing a ranked list of potential protein targets. The binding mode would reveal the specific orientation of the ester within the protein's active site, which is critical for its potential biological activity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The structure of this compound, with its long hydrocarbon tail and hydroxyl and ester functional groups, suggests that both types of interactions would be significant in its binding to a protein.

Hydrogen Bonding: The hydroxyl (-OH) and ester (-COO-) groups can act as hydrogen bond donors and acceptors, respectively. An analysis of a docked complex would identify specific amino acid residues in the protein's binding site that form hydrogen bonds with the ligand. For example, studies on other ligands have shown that interactions with residues like tyrosine, phenylalanine, and glycine (B1666218) can be crucial for binding. nih.gov

Hydrophobic Interactions: The long dodecanoyl (lauryl) chain is highly hydrophobic and would be expected to interact favorably with nonpolar pockets within a protein's active site. The extent and nature of these hydrophobic interactions are key determinants of binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems. An MD simulation of this compound, both in solution and when bound to a protein, would reveal its conformational flexibility and the stability of its interactions.

Simulations of related systems, such as fatty acids in various environments, have been used to understand their aggregation behavior, solubility, and interactions with other molecules. nih.govnih.gov For this compound, an MD simulation could:

Characterize its conformational landscape in an aqueous environment.

Assess the stability of the ligand-protein complex predicted by molecular docking. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation.

Analyze the dynamics of water molecules at the binding interface.

Calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for fatty acid esters like this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required.

While no specific QSAR models for predicting the bioactivity of this compound were found, QSAR studies have been conducted for other fatty acid derivatives. nih.gov These studies typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A QSAR model could predict the potential bioactivity of this compound based on its calculated descriptors, provided a relevant and validated model exists for its chemical class.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the reactivity and properties of a compound like this compound.

DFT has been applied to other fatty acids and esters to study their thermodynamic properties, such as enthalpies of formation. researchgate.net For this compound, DFT calculations could be used to determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are fundamental to understanding a molecule's reactivity.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, which can predict how the molecule will interact with other chemical species.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Applications and Functional Research of Dodecanoic Acid, 3 Hydroxypropyl Ester in Advanced Materials and Formulations

Surfactant Properties and Interfacial Phenomena Studies

The amphiphilic nature of dodecanoic acid, 3-hydroxypropyl ester suggests its potential as a surface-active agent. ontosight.ai Surfactants are crucial in a variety of applications for their ability to lower surface and interfacial tension, and to form aggregates such as micelles.

Emulsion and Microemulsion Stabilization Mechanisms

This compound is recognized for its emulsifying properties, making it a valuable component in cosmetic and personal care formulations like creams and lotions. ontosight.ai Emulsions are stabilized by the adsorption of surfactant molecules at the oil-water interface, which creates a protective barrier around the dispersed droplets, preventing them from coalescing. The stabilization mechanism of such nonionic surfactants typically involves steric hindrance, where the hydrophilic head groups protrude into the aqueous phase, creating a repulsive layer.

While specific studies on the emulsion stabilization mechanisms of this compound are not extensively detailed in publicly available literature, research on similar hydroxypropyl esters of fatty acids indicates their effectiveness as emulsifiers. csic.es For instance, propylenated fatty acids, including laurates, have been prepared and their physicochemical properties as emulsifiers have been determined. csic.es The stability of emulsions formed with these esters is influenced by factors such as the hydrophilic-lipophilic balance (HLB), the concentration of the emulsifier, and the nature of the oil and aqueous phases. For oil-in-water (o/w) emulsions, surfactants with HLB values in the range of 8-18 are generally effective. mdpi.com

Critical Micelle Concentration (CMC) Determination and Aggregate Formation

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. nih.gov Above the CMC, additional surfactant molecules primarily form more micelles. nih.gov This aggregation behavior is central to the solubilizing and detergency functions of surfactants.

Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants

| Surfactant | Type | CMC (mol/L) at 25°C |

|---|---|---|

| Sodium Dodecyl Sulfate | Anionic | 8 x 10⁻³ |

| Pentaethylene Glycol Monododecyl Ether | Nonionic | 6.5 x 10⁻⁵ |

This table presents data for well-characterized surfactants to provide context for the expected range of CMC values. nih.gov

Surface Tension Reduction and Interfacial Adsorption Behavior

A primary function of surfactants is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is achieved through the adsorption of surfactant molecules at the interface, where the hydrophobic tails orient away from the aqueous phase.

While quantitative surface tension data for this compound is scarce, studies on other fatty acid esters provide insights into their surface activity. acs.orgdss.go.thresearchgate.net The effectiveness of a surfactant in reducing surface tension is typically measured by determining the surface tension at the CMC. For example, synthesized monoesters of sugars and fatty acids have been shown to reduce the surface tension of water to values ranging from 24.5 to 36.5 mN/m. acs.org The surface tension of fatty acid esters is dependent on the chain length of the fatty acid and the nature of the head group. dss.go.thresearchgate.netelsevierpure.com The adsorption behavior at the interface can be described by the Gibbs adsorption isotherm, which relates the surface excess concentration of the surfactant to the change in surface tension with concentration. acs.org

Role in Biomaterials and Polymer Science

The structural features of this compound, namely the fatty acid chain and the reactive hydroxyl group, make it a candidate for use in the synthesis and modification of polymers for biomaterial applications.

Integration as Monomers or Modifiers in Polymer Synthesis

Fatty acids and their derivatives are increasingly being used as building blocks for bio-based and biodegradable polymers. researchgate.netrsc.orgontosight.ai The hydroxyl group in this compound can act as a site for polymerization, allowing it to be incorporated into polyester (B1180765) chains through polycondensation reactions. The long laurate chain can impart flexibility and hydrophobicity to the resulting polymer.

While direct polymerization of this compound is not widely reported, related research demonstrates the use of hydroxy-derivatives of lauric acid to synthesize polyesters and polyamides. researchgate.net These fatty acid-based polymers are being explored for their biodegradability. researchgate.net Furthermore, fatty acid esters can be used to modify existing polymers, acting as plasticizers or compatibilizers in polymer blends. biointerfaceresearch.comresearchgate.net For instance, fatty acid esters are known to be compatible with polyester resins, where they can improve properties like leveling in coatings. shinetsusilicone-global.com

Evaluation of Compatibility and Performance Enhancement in Material Systems

The incorporation of fatty acid esters into polymer matrices can significantly alter the material's properties. The long aliphatic chain of the laurate moiety can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer. biointerfaceresearch.com In polymer blends, amphiphilic molecules can act as compatibilizers, improving the interfacial adhesion between immiscible polymer phases. morressier.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxypropyl laurate |

| Lauric acid |

| 1,3-Propanediol (B51772) |

| Sodium Dodecyl Sulfate |

| Pentaethylene Glycol Monododecyl Ether |

Advanced Disdispersing Agent Research

This compound, also known as 3-hydroxypropyl laurate, is a nonionic surfactant with a molecular structure that suggests its potential as a dispersing agent. Its amphiphilic nature, arising from the combination of a hydrophilic hydroxyl group and a lipophilic dodecanoate (B1226587) chain, allows it to adsorb onto particle surfaces and facilitate their stabilization within a liquid medium. This can occur through steric hindrance, where the adsorbed molecules create a physical barrier that prevents particles from aggregating. Research into the application of such esters as dispersing agents is an emerging field, particularly in the formulation of advanced materials where uniform particle distribution is critical for performance.

In the context of advanced materials, such as ceramic slurries or high-performance coatings, the choice of dispersing agent is crucial. For instance, in ceramic processing, a well-dispersed slurry with low viscosity allows for the formation of dense, uniform green bodies, which in turn leads to superior properties in the final sintered ceramic. The effectiveness of a potential dispersing agent like this compound would be assessed by its impact on the rheological properties of the ceramic slurry.

Illustrative research findings on the dispersing efficiency of a hypothetical nonionic surfactant with a similar structure to this compound in a titanium dioxide (TiO2) dispersion are presented in the table below. This data is intended to be representative of the type of results that would be sought in such research.

| Dispersant Concentration (wt%) | Viscosity (mPa·s) at 10 s⁻¹ | Sedimentation Height (%) after 24h | Mean Particle Size (nm) |

|---|---|---|---|

| 0.0 | >2000 (Flocculated) | 45 | 1500 |

| 0.5 | 850 | 85 | 450 |

| 1.0 | 420 | 92 | 320 |

| 1.5 | 250 | 98 | 280 |

| 2.0 | 280 | 97 | 290 |

The hypothetical data in Table 1 illustrates that with an increasing concentration of the dispersing agent, the viscosity of the titanium dioxide suspension significantly decreases, reaching an optimal level at 1.5 wt%. Beyond this concentration, the viscosity may slightly increase, a phenomenon that can be attributed to the formation of micelles in the continuous phase. Similarly, the sedimentation height increases and the mean particle size decreases with the addition of the dispersant, indicating improved stability and dispersion of the TiO2 particles.

Further research into this compound as an advanced dispersing agent would involve similar systematic studies across a range of particulate systems and formulations. The goal would be to establish its performance characteristics and identify potential applications in areas such as:

Nanomaterial Dispersions: Stabilizing nanoparticles in various solvents is critical for applications in electronics, composites, and biomedical devices.

Pigment Formulations: Achieving uniform and stable dispersions of pigments is essential for the quality of paints, inks, and coatings.

Ceramic Processing: Controlling the rheology of ceramic slurries is key to manufacturing high-quality ceramic components.

Environmental Fate and Bioremediation Studies of Dodecanoic Acid, 3 Hydroxypropyl Ester

Biodegradation Pathways and Microbial Degradation Kinetics

The biodegradation of Dodecanoic acid, 3-hydroxypropyl ester is anticipated to proceed through a two-step process common to other fatty acid esters. The initial step involves the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular or cell-surface esterase enzymes, such as lipases, which are ubiquitous in microorganisms. This hydrolysis cleaves the molecule into its constituent parts: dodecanoic acid (also known as lauric acid) and 1,3-propanediol (B51772).

Following hydrolysis, both dodecanoic acid and 1,3-propanediol are readily metabolized by a wide range of microorganisms through well-established metabolic pathways. Dodecanoic acid, a saturated fatty acid, is degraded through the β-oxidation pathway. lyellcollection.org This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. wikipedia.org The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water, generating energy for the microbial cells. wikipedia.org 1,3-propanediol is also expected to be mineralized by microorganisms, likely after oxidation to 3-hydroxypropionic acid and subsequent entry into central metabolic pathways.

The kinetics of microbial degradation for fatty acid esters are influenced by several factors, including the microbial population present, temperature, oxygen availability, and the physical properties of the compound. Generally, fatty acid esters are considered to be readily biodegradable. epa.gov Studies on similar compounds, such as fatty acid methyl esters (FAMEs), have shown that they are typically degraded more rapidly than petroleum-based compounds under both aerobic and anaerobic conditions. lyellcollection.org

Table 1: Predicted Microbial Degradation of this compound

| Parameter | Predicted Outcome | Basis of Prediction |

|---|---|---|

| Primary Degradation Step | Ester hydrolysis | General pathway for fatty acid esters lyellcollection.org |

| Key Enzymes | Esterases (e.g., lipases) | Known enzymes for ester cleavage arcjournals.org |

| Intermediate Products | Dodecanoic acid (Lauric acid), 1,3-Propanediol | Products of hydrolysis |

| Secondary Degradation Pathway (Dodecanoic Acid) | β-oxidation | Standard pathway for fatty acid catabolism wikipedia.org |

| Secondary Degradation Pathway (1,3-Propanediol) | Oxidation and entry into central metabolism | Common pathway for simple alcohols |

| Expected Biodegradability | Readily biodegradable | Based on studies of analogous fatty acid esters epa.gov |

Environmental Persistence and Transformation Product Analysis

Given its predicted ready biodegradability, this compound is not expected to persist in the environment. The ester linkage is susceptible to both biotic and abiotic hydrolysis, leading to its transformation. The primary transformation products are dodecanoic acid and 1,3-propanediol.

These initial transformation products are themselves not persistent. Dodecanoic acid is a naturally occurring fatty acid that is readily metabolized by a wide variety of organisms. arcjournals.org Similarly, 1,3-propanediol is a simple organic diol that is expected to be rapidly biodegraded in soil and water.

Further breakdown through β-oxidation of dodecanoic acid will lead to a series of shorter-chain fatty acids, each with two fewer carbons than the parent molecule, until it is completely converted to acetyl-CoA. These intermediates are transient and are quickly consumed in central metabolic pathways. Under aerobic conditions, the ultimate fate of the carbon from this compound is expected to be incorporation into microbial biomass and mineralization to carbon dioxide. Under anaerobic conditions, the final products would likely include methane (B114726) and carbon dioxide. lyellcollection.org

Table 2: Predicted Environmental Persistence and Transformation Products

| Compound | Predicted Persistence | Primary Transformation Products | Subsequent Transformation Products |

|---|---|---|---|

| This compound | Low | Dodecanoic acid, 1,3-Propanediol | Shorter-chain fatty acids (via β-oxidation), Acetyl-CoA |

| Dodecanoic acid | Low | Acetyl-CoA, Shorter-chain fatty acids | Carbon dioxide, Methane (anaerobic) |

| 1,3-Propanediol | Low | 3-Hydroxypropionaldehyde, 3-Hydroxypropionic acid | Carbon dioxide |

Ecotoxicological Studies in Non-Human Models

Fatty acids and their esters generally exhibit low to moderate toxicity to aquatic organisms. rivm.nl The toxicity of fatty alcohols, which are structurally similar to the alcohol moiety of this ester, is dependent on the carbon chain length, with shorter chains tending to be more toxic. wikipedia.org Longer-chain fatty alcohols (C12–C18) are generally found to have low toxicity. wikipedia.org Fatty acid esters are considered to be environmentally superior surfactants compared to some other classes due to their lower toxicity and higher biodegradability. pjoes.com

Dodecanoic acid (lauric acid) is a natural component of many fats and oils and is not considered to be a significant environmental toxin at typical environmental concentrations. 1,3-propanediol also generally exhibits low toxicity to aquatic life. Based on this information, this compound is expected to have a low potential for adverse effects on non-human models.

Table 3: Predicted Ecotoxicity Profile Based on Analogous Compounds

| Organism Group | Predicted Toxicity | Rationale |

|---|---|---|

| Fish | Low | Fatty acid esters and long-chain alcohols generally show low toxicity to fish. wikipedia.orgpjoes.com |

| Aquatic Invertebrates (e.g., Daphnia) | Low to Moderate | Toxicity of fatty acid esters to invertebrates is generally low. pjoes.com |

| Algae | Low | Based on the low toxicity of similar compounds and their ready biodegradability. wikipedia.org |

| Microorganisms | Low | The compound is expected to serve as a carbon source for many microorganisms. |

Future Research Directions and Emerging Paradigms for Dodecanoic Acid, 3 Hydroxypropyl Ester

The exploration of fatty acid esters like dodecanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl laurate, is entering a new phase driven by advancements in sustainable chemistry, biotechnology, and computational science. ontosight.ainih.gov Future research is poised to unlock novel applications and a deeper understanding of this compound's behavior in complex systems. Key areas of investigation are focused on developing greener synthesis methods, discovering new biological functions, integrating it into advanced materials, leveraging predictive modeling for tailored design, and exploring its synergistic potential with other chemical agents.

Q & A

Q. What are the recommended methods for synthesizing Dodecanoic acid, 3-hydroxypropyl ester in laboratory settings?

Methodological Answer: The synthesis typically involves esterification between dodecanoic acid (lauric acid) and 3-hydroxypropanol (propylene glycol) under acid catalysis. A common approach employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst in a reflux setup with toluene or hexane as a solvent to azeotropically remove water. Reaction progress is monitored via thin-layer chromatography (TLC) or FTIR spectroscopy for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Purification is achieved via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) . Note: Contradictions exist in reported reaction efficiencies; some studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- FTIR: Confirm ester formation by identifying the C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O–H stretch. Hydroxyl group vibrations (3300–3500 cm⁻¹) from the 3-hydroxypropyl moiety should also be observed .

- NMR (¹H and ¹³C): Key signals include:

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 286.4 (C₁₅H₃₀O₄), with fragmentation patterns showing loss of –CH₂OH (m/z 239) and lauroyl group (m/z 200) .

Q. What are the optimal storage conditions to ensure the stability of this compound in research settings?

Methodological Answer: Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis and oxidation. Stability studies indicate <2% degradation over 6 months under these conditions. Avoid exposure to moisture, as the ester bond is susceptible to hydrolytic cleavage in aqueous environments (pH <5 or >9 accelerates degradation) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities; >98% purity is critical for reproducible bioassays .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Interference: Perform LC-MS/MS to detect metabolites like 3-hydroxypropanol and lauric acid, which may confound results .

Example: In adipogenic activity assays, trace degradation products (e.g., free lauric acid) can falsely amplify lipid accumulation signals by 15–20% .

Q. How can in silico modeling be utilized to predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict logP (calculated ~4.2) and solubility parameters using tools like GROMACS or AMBER. Validate with experimental octanol-water partitioning data .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the ester carbonyl group (Fukui indices) and predict hydrolysis kinetics .

- QSAR Models: Correlate structural descriptors (e.g., polar surface area, molecular volume) with antimicrobial activity against Staphylococcus aureus (reported MIC₅₀: 25–50 µg/mL) .

Q. What advanced chromatographic techniques are suitable for analyzing trace degradation products of this compound under accelerated aging conditions?

Methodological Answer:

- UHPLC-QTOF-MS: Employ a BEH C18 column (1.7 µm) with 0.1% formic acid in acetonitrile/water for high-resolution separation. Detect degradation products like 3-hydroxypropyl laurate oxide (m/z 302.4) and lauroyl peroxide (m/z 228.3) .

- GC-MS with Derivatization: Use BSTFA to silylate hydroxyl groups in degradation products, enabling detection of 3-hydroxypropanol-TMS (m/z 191) and lauric acid-TMS (m/z 313) .

- HILIC-ELSD: Quantify polar degradation products (e.g., glycerol monolaurate) under isocratic conditions (acetonitrile:ammonium acetate, 85:15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.